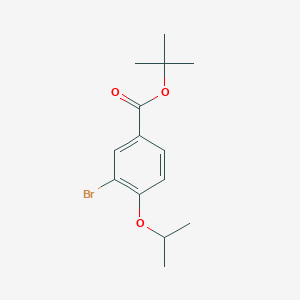

tert-Butyl 3-bromo-4-isopropoxybenzoate

Description

tert-Butyl 3-bromo-4-isopropoxybenzoate is an aromatic ester derivative characterized by a tert-butyl ester group, a bromine substituent at the 3-position, and an isopropoxy group at the 4-position of the benzene ring. Its molecular formula is C₁₄H₁₉BrO₃, with a molecular weight of 315.21 g/mol. This compound is primarily utilized in pharmaceutical and organic synthesis as a key intermediate for constructing complex molecules, particularly in coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom's reactivity . Its stability under basic conditions and solubility in non-polar solvents make it a versatile building block in medicinal chemistry.

Properties

IUPAC Name |

tert-butyl 3-bromo-4-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO3/c1-9(2)17-12-7-6-10(8-11(12)15)13(16)18-14(3,4)5/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEORZOZGCKZOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-4-isopropoxybenzoate typically involves the esterification of 3-bromo-4-isopropoxybenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:

Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of tert-Butyl 3-bromo-4-isopropoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions

Nucleophilic Substitution: The bromine atom in tert-Butyl 3-bromo-4-isopropoxybenzoate can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

-

Oxidation and Reduction

Oxidation: The isopropoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Nucleophilic Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 3-bromo-4-isopropoxybenzoate is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine

In medicinal chemistry, derivatives of tert-Butyl 3-bromo-4-isopropoxybenzoate are explored for their potential biological activities. These derivatives can act as inhibitors or modulators of specific enzymes or receptors, making them candidates for drug development.

Industry

In the chemical industry, this compound is used in the synthesis of specialty chemicals and polymers

Mechanism of Action

The mechanism by which tert-Butyl 3-bromo-4-isopropoxybenzoate exerts its effects depends on the specific reaction or application. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, altering their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of tert-Butyl 3-bromo-4-isopropoxybenzoate include:

tert-Butyl 4-isopropoxy-3-iodobenzoate

- Key Differences : Replacement of bromine with iodine alters halogen reactivity and steric bulk.

- Reactivity : Iodine’s higher polarizability enhances cross-coupling efficiency but increases sensitivity to light and oxidation .

- Stability : Less stable than the brominated analog due to iodine’s weaker C–I bond (bond dissociation energy: ~55 kcal/mol vs. ~70 kcal/mol for C–Br).

Methyl 3-bromo-4-isopropoxybenzoate

- Ester Group Impact: Methyl ester (vs. tert-butyl) reduces steric hindrance but lowers solubility in non-polar solvents.

- Synthetic Utility : Faster hydrolysis under acidic conditions compared to the tert-butyl analog, limiting its use in prolonged reactions.

tert-Butyl 3-chloro-4-isopropoxybenzoate

- Halogen Effect : Chlorine’s smaller atomic radius reduces steric effects but diminishes cross-coupling reactivity.

- Cost-Effectiveness : Chlorine is cheaper than bromine, making this analog preferable for large-scale syntheses where reactivity permits.

3-Bromo-4-isopropoxybenzoic Acid

- Functional Group : Absence of the ester group increases polarity and acidity (pKa ~4.5 vs. inert ester group in the parent compound).

- Applications : Primarily used in aqueous-phase reactions or as a ligand precursor.

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound | Molecular Weight (g/mol) | Halogen | Melting Point (°C) | LogP |

|---|---|---|---|---|

| tert-Butyl 3-bromo-4-isopropoxybenzoate | 315.21 | Br | 78–82 | 3.2 |

| tert-Butyl 4-isopropoxy-3-iodobenzoate | 361.21 | I | 65–68 | 3.8 |

| Methyl 3-bromo-4-isopropoxybenzoate | 273.13 | Br | 92–95 | 2.1 |

| 3-Bromo-4-isopropoxybenzoic Acid | 259.09 | Br | 155–158 | 1.5 |

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling

| Compound | Yield (%)* | Reaction Time (h) | Catalyst Load (mol%) |

|---|---|---|---|

| tert-Butyl 3-bromo-4-isopropoxybenzoate | 89 | 12 | 2.0 |

| tert-Butyl 4-isopropoxy-3-iodobenzoate | 94 | 8 | 1.5 |

| Methyl 3-bromo-4-isopropoxybenzoate | 76 | 18 | 3.0 |

*Reaction conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C .

Research Findings and Limitations

- Stability Studies : The tert-butyl group in the parent compound provides superior thermal stability compared to methyl or hydrogen analogs, as demonstrated by thermogravimetric analysis (TGA) .

- Toxicity Data: Limited environmental or toxicological data exist for tert-Butyl 3-bromo-4-isopropoxybenzoate. However, brominated aromatic compounds are generally classified as irritants and require careful handling .

- Synthetic Challenges : Competitive debromination or ester hydrolysis may occur under strongly basic conditions, necessitating optimized reaction protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.